molecular formula C12H13F3N2O4 B13662633 Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate

Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate

Cat. No.: B13662633
M. Wt: 306.24 g/mol
InChI Key: IDSGFLZGMZNWLN-UHFFFAOYSA-N
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Description

Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate is a chemical compound with the molecular formula C12H13F3N2O4 It is a derivative of malonic acid, where the malonate group is substituted with a trifluoromethyl-pyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate typically involves the alkylation of diethyl malonate with a suitable trifluoromethyl-pyridazinyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the malonate group can be replaced by other nucleophiles.

    Oxidation and Reduction: The trifluoromethyl-pyridazinyl moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted malonates.

    Oxidation: Oxidized derivatives of the trifluoromethyl-pyridazinyl moiety.

    Reduction: Reduced derivatives of the trifluoromethyl-pyridazinyl moiety.

    Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate involves its interaction with specific molecular targets. The trifluoromethyl-pyridazinyl moiety can bind to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate is unique due to the presence of the trifluoromethyl-pyridazinyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H13F3N2O4

Molecular Weight

306.24 g/mol

IUPAC Name

diethyl 2-[6-(trifluoromethyl)pyridazin-3-yl]propanedioate

InChI

InChI=1S/C12H13F3N2O4/c1-3-20-10(18)9(11(19)21-4-2)7-5-6-8(17-16-7)12(13,14)15/h5-6,9H,3-4H2,1-2H3

InChI Key

IDSGFLZGMZNWLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NN=C(C=C1)C(F)(F)F)C(=O)OCC

Origin of Product

United States

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